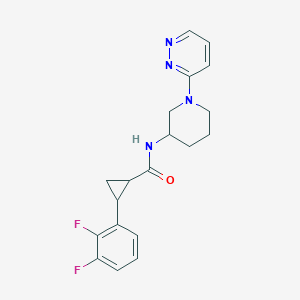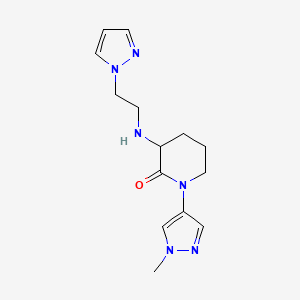![molecular formula C16H24N2O2 B6753735 2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B6753735.png)
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes both an azaspirodecane and an oxazole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process . This method provides a streamlined approach to constructing the spirocyclic framework.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce any ketone functionalities present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, modulating the activity of these targets. The oxazole ring can participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabapentin-lactam (2-azaspiro[4.5]decan-3-one): A degradation product of gabapentin, known for its neurological effects.
Spirotetramat: A compound with a similar spirocyclic structure, used as an insecticide.
Uniqueness
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is unique due to the combination of its spirocyclic and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
2-azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-14(12(2)20-17-13)15(19)18-10-9-16(11-18)7-5-4-6-8-16/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXHDKYCPGGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCC3(C2)CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753663.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6753670.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6753675.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B6753680.png)
![3-amino-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]pyrazine-2-carboxamide](/img/structure/B6753688.png)
![3-[[Cyclobutyl-(4-fluorophenyl)methyl]amino]-1-(1-methylpyrazol-4-yl)piperidin-2-one](/img/structure/B6753694.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propanamide](/img/structure/B6753712.png)
![2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6753715.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)cyclopropane-1-carboxamide](/img/structure/B6753718.png)
![3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B6753734.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone](/img/structure/B6753743.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone](/img/structure/B6753754.png)
